2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid
Overview
Description
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidine moiety attached to a phenyl ring. The boronic acid group is particularly significant as it plays a crucial role in various organic transformations, including the widely-used Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
Boronic acids and their esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the halide, and transmetalation, where the organoboron compound transfers its organic group to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
The stability of boronic acids and their esters is a crucial factor influencing their bioavailability .
Result of Action
The primary result of the action of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound, like other boronic acids and esters, can be influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound, and thus its efficacy in reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Introduction of the Fluorine Atom: The fluorine atom is incorporated via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation: The final step involves the formation of the boronic acid group through a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or piperidine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, boranes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and piperidine groups, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the piperidine moiety, affecting its reactivity and applications.
3-(Piperidin-1-ylmethyl)phenylboronic Acid: Similar but without the fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and piperidine moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSPPIOEMADOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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